molecular formula C20H22FN3S B2505013 N-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide CAS No. 391876-05-4

N-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2505013
CAS No.: 391876-05-4
M. Wt: 355.48
InChI Key: NUOGTIAKIUHHKS-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide” typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the indanyl group: The indanyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the fluorophenyl group: This step involves the reaction of the intermediate with a fluorobenzene derivative.

    Formation of the carbothioamide group: The final step involves the reaction of the intermediate with a suitable thiocarbonyl reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)-4-(2-chlorophenyl)piperazine-1-carbothioamide
  • N-(2,3-dihydro-1H-inden-2-yl)-4-(2-bromophenyl)piperazine-1-carbothioamide
  • N-(2,3-dihydro-1H-inden-2-yl)-4-(2-methylphenyl)piperazine-1-carbothioamide

Uniqueness

“N-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide” is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3S/c21-18-7-3-4-8-19(18)23-9-11-24(12-10-23)20(25)22-17-13-15-5-1-2-6-16(15)14-17/h1-8,17H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGTIAKIUHHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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